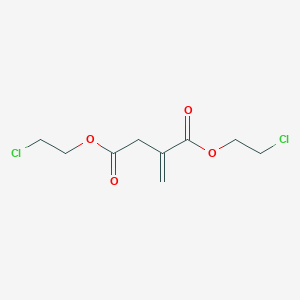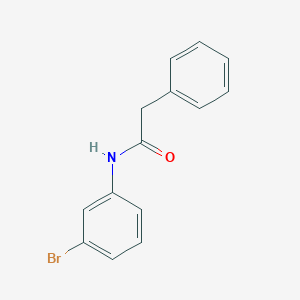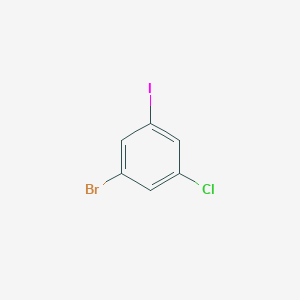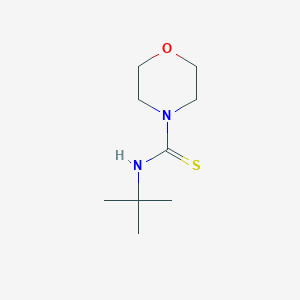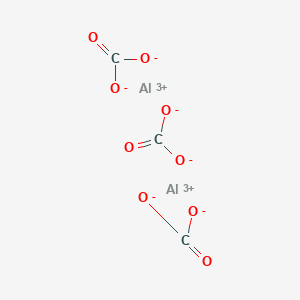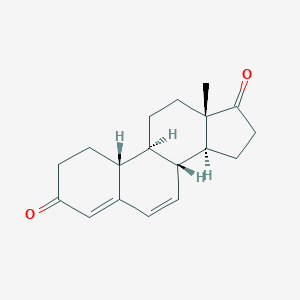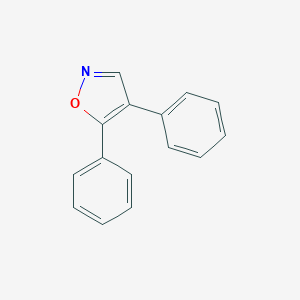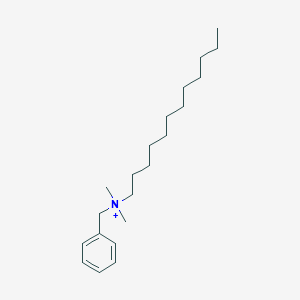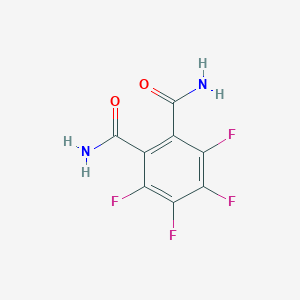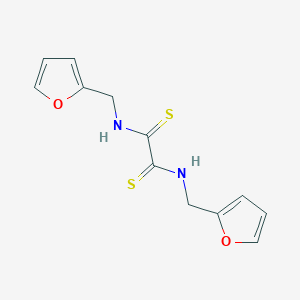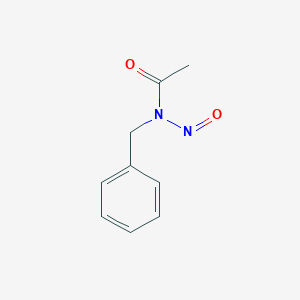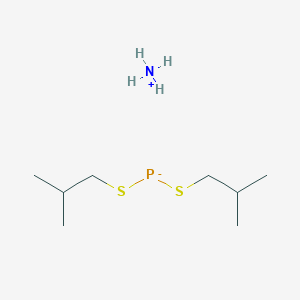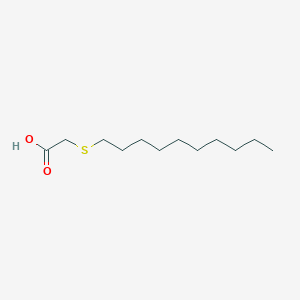
Decylthioacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decylthioacetic acid (DTA) is a synthetic fatty acid derivative that has been extensively studied for its potential therapeutic benefits. It is a sulfur-containing compound that is structurally similar to naturally occurring fatty acids. DTA has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and anti-obesity properties.
作用机制
The exact mechanism of action of Decylthioacetic acid is not fully understood, but it is believed to act through a number of different pathways. One of the main mechanisms of action is through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Decylthioacetic acid has been shown to activate PPARs, which may contribute to its anti-inflammatory and anti-cancer properties. Additionally, Decylthioacetic acid has been shown to modulate the expression of a number of different genes involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Decylthioacetic acid has a range of biochemical and physiological effects, including the modulation of lipid metabolism, inflammation, and gene expression. Studies have shown that Decylthioacetic acid can reduce levels of triglycerides and cholesterol in the blood, which may contribute to its anti-obesity properties. Decylthioacetic acid has also been shown to reduce levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory properties. Additionally, Decylthioacetic acid has been shown to modulate the expression of genes involved in lipid metabolism and inflammation, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using Decylthioacetic acid in lab experiments is its relatively simple synthesis method and availability. Decylthioacetic acid can be synthesized in large quantities, which makes it a useful tool for studying its biological effects. Additionally, Decylthioacetic acid has been extensively studied in vitro and in vivo, which provides a wealth of information on its mechanism of action and potential therapeutic benefits. However, there are also limitations to using Decylthioacetic acid in lab experiments. One of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of Decylthioacetic acid is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several potential future directions for Decylthioacetic acid research. One area of interest is the development of novel Decylthioacetic acid analogs with improved pharmacological properties, such as increased solubility and potency. Additionally, there is growing interest in the potential use of Decylthioacetic acid in combination with other drugs or therapies for the treatment of various disease conditions. Another area of interest is the investigation of the role of Decylthioacetic acid in regulating gut microbiota and its potential use as a prebiotic or probiotic agent. Finally, there is interest in the potential use of Decylthioacetic acid as a dietary supplement for the prevention and treatment of various disease conditions.
合成方法
Decylthioacetic acid can be synthesized through a variety of methods, including thiol-ene click chemistry, esterification, and thiolysis. One of the most common methods for synthesizing Decylthioacetic acid is the thiol-ene click chemistry approach, which involves the reaction of a thiol group with an alkene group. This method is relatively simple and efficient, and it allows for the production of large quantities of Decylthioacetic acid.
科学研究应用
Decylthioacetic acid has been extensively studied for its potential therapeutic benefits in a range of disease conditions. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Decylthioacetic acid has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Decylthioacetic acid has been shown to have anti-obesity properties, making it a potential treatment for obesity and related metabolic disorders.
属性
CAS 编号 |
10428-63-4 |
|---|---|
产品名称 |
Decylthioacetic acid |
分子式 |
C12H24O2S |
分子量 |
232.38 g/mol |
IUPAC 名称 |
2-decylsulfanylacetic acid |
InChI |
InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-10-15-11-12(13)14/h2-11H2,1H3,(H,13,14) |
InChI 键 |
XFSOHZKOJGKIDZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCC(=O)O |
规范 SMILES |
CCCCCCCCCCSCC(=O)O |
其他 CAS 编号 |
10428-63-4 |
同义词 |
decylthioacetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



